Apigenin Apigenin Apigenin is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 4', 5 and 7. Found in many plants, apigenin is a natural product belonging to the flavone class that is the aglycone of several naturally occurring glycosides. Apigenin is particularly abundant in the flowers of chamomile plants, constituting 68% of total flavonoids. Epidemiologic studies suggest that a diet rich in flavones is related to a decreased risk of certain cancers, particularly cancers of the breast, digestive tract, skin, prostate and certain hematological malignancies. It has been suggested that apigenin may be protective in other diseases that are affected by oxidative process such as cardiovascular and neurological disorders, although more research needs to be conducted in this regard. In nature apigenin also exists as a dimer, biapigenin, mainly isolated from the buds and flowers of Hypericum perforatum, which has neuroprotective effects. A number of the biological effects of apigenin in numerous mammalian systems in vitro as well as in vivo are related to its antioxidant effects and its role in scavenging free radicals. Apigenin has been shown to possess anti-mutagenic properties in a setting of nitropyrene-induced genotoxicity in Chinese hamster ovary cells. Apigenin has also been shown to inhibit benzo[a]pyrene and 2-aminoanthracene-induced bacterial mutagenesis. Laboratory studies have demonstrated that apigenin promotes metal chelation, scavenges free radicals, and stimulates phase II detoxification enzymes in cell culture and in in vivo tumor models. Apigenin is a strong inhibitor of ornithine decarboxylase, an enzyme that plays a major role in tumor promotion. In addition, apigenin has been shown to increase the intracellular concentration of glutathione, enhancing the endogenous defense against oxidative stress. In a recent study, apigenin improved the cognitive and memory deficits usually seen in a mouse model of Down syndrome.
Brand Name: Vulcanchem
CAS No.: 520-36-5
VCID: VC0519119
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H
SMILES: O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

Apigenin

CAS No.: 520-36-5

Inhibitors

VCID: VC0519119

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Apigenin - 520-36-5

CAS No. 520-36-5
Product Name Apigenin
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H
Standard InChIKey KZNIFHPLKGYRTM-UHFFFAOYSA-N
SMILES O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Appearance Solid powder
Boiling Point 333.35°C (rough estimate)
Colorform Yellow needles from aqueous pyridine
Density 1.2319 (rough estimate)
Melting Point 347.5 °C
Mp 352 °
345-350 °C
347.5°C
Physical Description Solid
Description Apigenin is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 4', 5 and 7. Found in many plants, apigenin is a natural product belonging to the flavone class that is the aglycone of several naturally occurring glycosides. Apigenin is particularly abundant in the flowers of chamomile plants, constituting 68% of total flavonoids. Epidemiologic studies suggest that a diet rich in flavones is related to a decreased risk of certain cancers, particularly cancers of the breast, digestive tract, skin, prostate and certain hematological malignancies. It has been suggested that apigenin may be protective in other diseases that are affected by oxidative process such as cardiovascular and neurological disorders, although more research needs to be conducted in this regard. In nature apigenin also exists as a dimer, biapigenin, mainly isolated from the buds and flowers of Hypericum perforatum, which has neuroprotective effects. A number of the biological effects of apigenin in numerous mammalian systems in vitro as well as in vivo are related to its antioxidant effects and its role in scavenging free radicals. Apigenin has been shown to possess anti-mutagenic properties in a setting of nitropyrene-induced genotoxicity in Chinese hamster ovary cells. Apigenin has also been shown to inhibit benzo[a]pyrene and 2-aminoanthracene-induced bacterial mutagenesis. Laboratory studies have demonstrated that apigenin promotes metal chelation, scavenges free radicals, and stimulates phase II detoxification enzymes in cell culture and in in vivo tumor models. Apigenin is a strong inhibitor of ornithine decarboxylase, an enzyme that plays a major role in tumor promotion. In addition, apigenin has been shown to increase the intracellular concentration of glutathione, enhancing the endogenous defense against oxidative stress. In a recent study, apigenin improved the cognitive and memory deficits usually seen in a mouse model of Down syndrome.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies
Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color
In water, 183 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Apigenine; Chamomile; Apigenol; Spigenin; Versulin; 457Trihydroxyflavone; C.I. Natural Yellow 1
Vapor Pressure 1.01X10-10 mm Hg at 25 °C (est)
Reference 1. Venigalla M, Gyengesi E, Münch G. Curcumin and Apigenin - novel and promising therapeutics against chronic neuroinflammation in Alzheimer's disease. Neural Regen Res. 2015 Aug;10(8):1181-5. doi: 10.4103/1673-5374.162686. Erratum in: Neural Regen Res. 2015 Dec;10(12):2017. PMID: 26487830; PMCID: PMC4590215.

2. Herrmann KM. The shikimate pathway as an entry to aromatic secondary metabolism. Plant Physiol. 1995 Jan;107(1):7-12. doi: 10.1104/pp.107.1.7. PMID: 7870841; PMCID: PMC161158.

3. Martens S, Forkmann G, Matern U, Lukacin R. Cloning of parsley flavone synthase I. Phytochemistry. 2001 Sep;58(1):43-6. doi: 10.1016/s0031-9422(01)00191-1. PMID: 11524111.

4. Austin MB, Noel JP. The chalcone synthase superfamily of type III polyketide synthases. Nat Prod Rep. 2003 Feb;20(1):79-110. doi: 10.1039/b100917f. PMID: 12636085.

5. Leonard E, Yan Y, Lim KH, Koffas MA. Investigation of two distinct flavone synthases for plant-specific flavone biosynthesis in Saccharomyces cerevisiae. Appl Environ Microbiol. 2005 Dec;71(12):8241-8. doi: 10.1128/AEM.71.12.8241-8248.2005. PMID: 16332809; PMCID: PMC1317445.
PubChem Compound 5280443
Last Modified Nov 11 2021
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